![molecular formula C12H12ClNOS B2823019 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide CAS No. 497061-21-9](/img/structure/B2823019.png)
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide
カタログ番号 B2823019
CAS番号:
497061-21-9
分子量: 253.74
InChIキー: OIGRCXTUFHHPIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide” is a complex organic molecule. It contains a propanamide group attached to a prop-2-yn-1-yl group and a 4-chlorophenyl group through a sulfanyl (thiol) linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the corresponding 4-chlorophenyl compound, a suitable sulfur-containing compound, and a prop-2-yn-1-yl derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propanamide group, a prop-2-yn-1-yl group, and a 4-chlorophenyl group linked by a sulfur atom . The presence of these functional groups would influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The compound, due to the presence of the prop-2-yn-1-yl group, might undergo reactions typical of alkynes, such as addition reactions. The sulfanyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
Alzheimer’s Disease Treatment
- A study conducted by Rehman et al. (2018) synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds related to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide, as potential drug candidates for Alzheimer’s disease. The compounds were evaluated for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's treatment.
Pesticide Application
- The work by Yu et al. (2021) describes the use of a compound structurally similar to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in the field of agriculture. The study focuses on the preparation of polyurea microcapsules for controlled release of pesticides, highlighting the potential use of such compounds in agricultural applications.
Antimicrobial Activity
- In a study by Lahtinen et al. (2014), various sulfanilamide derivatives were synthesized and screened for antibacterial and antifungal activities. This study indicates the potential of compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in antimicrobial applications.
Cancer Research
- Ilies et al. (2003) explored the inhibition of tumor-associated isozyme IX by derivatives including halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, related to the compound . This research, published in the Journal of Medicinal Chemistry, points to potential applications in cancer therapy.
Optical Material Research
- The studies by Prabhu et al. (2000) and Prabhu et al. (2001) on N-(2-chlorophenyl)-(1-propanamide) highlight the potential of related compounds in the field of new organic electro-optic and non-linear optical materials. This suggests the utility of 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in similar applications.
Electronic Transport in Polymer Films
- Research by Rusu et al. (2007) on poly(azomethine sulfone)s demonstrates the relevance of compounds containing 4-chlorophenyl groups in understanding the mechanism of electronic transport in polymer films, which can be crucial for electronic and optoelectronic applications.
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h1,4-7,9H,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRCXTUFHHPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(4-(trifluoromethyl)phenethyl)acetamide
625128-23-6

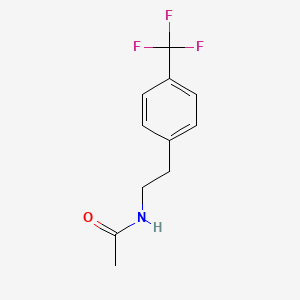
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)
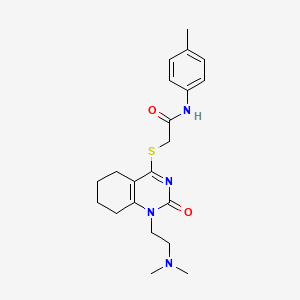
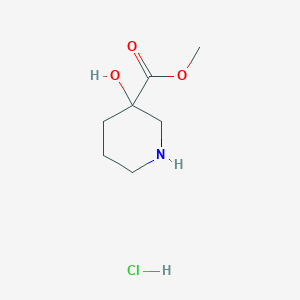
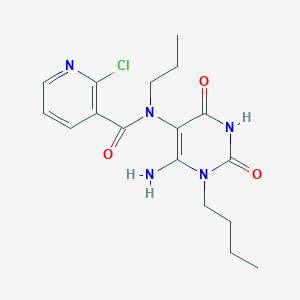
![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)
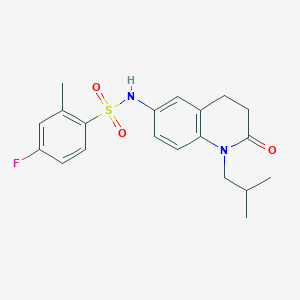
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)
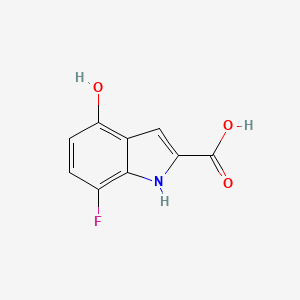
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)
![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)
![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)

![5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822959.png)